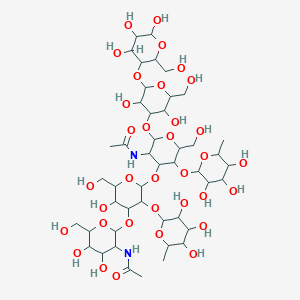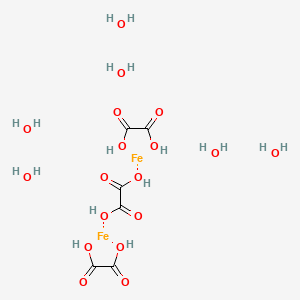
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity is a chemical compound related to the antifungal drug itraconazole. This impurity is often studied to understand the stability, degradation, and purity of itraconazole formulations. It is characterized by its molecular formula C34H36Cl2N8O5 and a molecular weight of 707.61 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity typically involves multiple steps, starting from itraconazole itself. The process includes:
Desethylation: Removal of ethyl groups from itraconazole.
Seco-piperazine formation: Cyclization to form the seco-piperazine ring.
N-formylation: Introduction of a formyl group to the nitrogen atom.
Each step requires specific reagents and conditions, such as strong acids or bases for desethylation, and formylating agents like formic acid or formyl chloride for N-formylation.
Industrial Production Methods
Industrial production of this impurity is generally carried out in controlled environments to ensure high purity and yield. The process involves:
Batch Processing: Sequential addition of reagents and careful monitoring of reaction conditions.
Purification: Techniques like crystallization, chromatography, and recrystallization are used to isolate the impurity.
Quality Control: Analytical methods such as HPLC and NMR spectroscopy are employed to confirm the structure and purity of the compound.
化学反応の分析
Types of Reactions
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Halogen atoms in the structure can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
科学的研究の応用
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of itraconazole.
Biology: Helps in understanding the metabolic pathways of itraconazole in biological systems.
Medicine: Assists in the development of more stable and effective itraconazole formulations.
Industry: Employed in quality control processes to ensure the purity of itraconazole products.
作用機序
The mechanism of action of Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity is closely related to that of itraconazole. It primarily targets fungal cell membranes by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis. This disruption leads to increased membrane permeability and ultimately fungal cell death.
類似化合物との比較
Similar Compounds
Itraconazole: The parent compound, widely used as an antifungal agent.
Hydroxyitraconazole: A metabolite of itraconazole with similar antifungal properties.
Desethylitraconazole: Another impurity formed during the degradation of itraconazole.
Uniqueness
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity is unique due to its specific structural modifications, which provide insights into the stability and degradation pathways of itraconazole. Its study helps in improving the formulation and efficacy of itraconazole-based treatments.
特性
分子式 |
C34H36Cl2N8O5 |
|---|---|
分子量 |
707.6 g/mol |
IUPAC名 |
N-[2-[4-(1-butan-2-yl-5-oxo-1,2,4-triazol-4-yl)anilino]ethyl]-N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]formamide |
InChI |
InChI=1S/C34H36Cl2N8O5/c1-3-24(2)44-33(46)43(22-40-44)28-7-5-26(6-8-28)38-14-15-41(23-45)27-9-11-29(12-10-27)47-17-30-18-48-34(49-30,19-42-21-37-20-39-42)31-13-4-25(35)16-32(31)36/h4-13,16,20-24,30,38H,3,14-15,17-19H2,1-2H3/t24?,30-,34-/m0/s1 |
InChIキー |
ITKQFPSEGMIUIF-XUOSIXAYSA-N |
異性体SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
正規SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


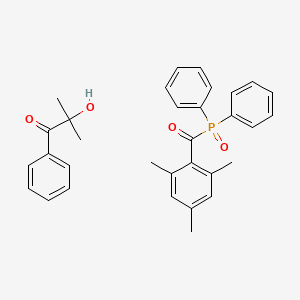
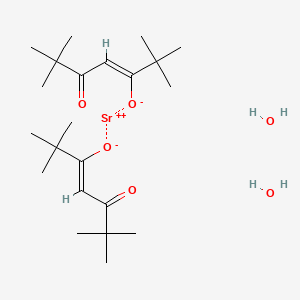

![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)
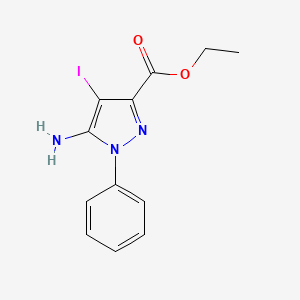
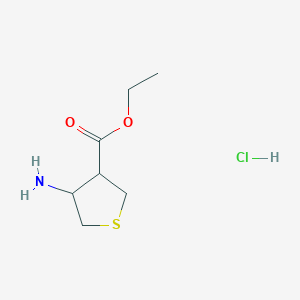
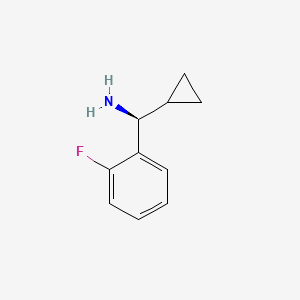

![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)
